![molecular formula C14H13N3O3 B13233613 2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13233613.png)
2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). These reactions are highly efficient and environmentally friendly, allowing the formation of complex structures in a single step. One common method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of microwave-promoted three-component synthesis. This method is catalyzed by SiO2–ZnBr2 and is known for its high efficiency and environmentally benign nature . The reaction conditions are optimized under microwave conditions, delivering the desired products in good yields within a short reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyridopyrimidines.
Scientific Research Applications
2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various pathogenic bacteria.
Medicine: Potential use in the development of antitumor, anti-inflammatory, and antiviral agents.
Industry: Used in the production of advanced functional materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit key enzymes and receptors involved in various cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and ability to inhibit CDK2.
Thiazolo[3,2-a]pyrimidine: Exhibits antimicrobial and antitubercular activities.
Uniqueness
2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, such as the nitrophenyl group, which enhances its reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O3/c18-14-9-12(15-13-3-1-2-8-16(13)14)10-4-6-11(7-5-10)17(19)20/h4-7,9H,1-3,8H2 |
InChI Key |
UYYKTEMGVQESPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC(=CC2=O)C3=CC=C(C=C3)[N+](=O)[O-])C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


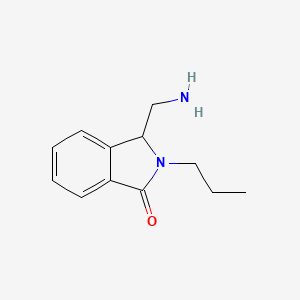
![1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13233540.png)
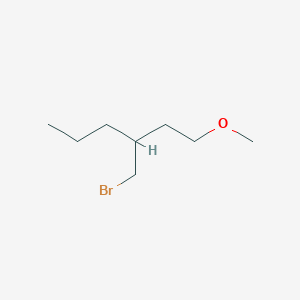
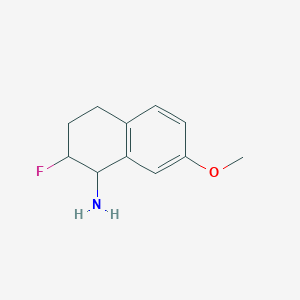
![{6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13233556.png)


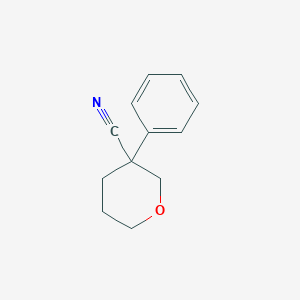
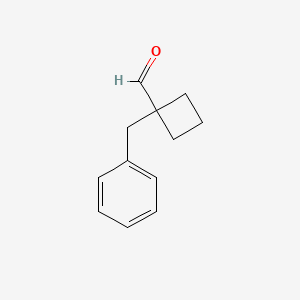
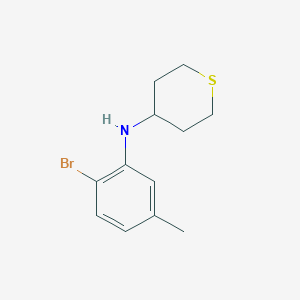
amine](/img/structure/B13233596.png)


amine](/img/structure/B13233614.png)
